1-(4-Biphenylyl)cyclopropanecarbonitrile

Physicochemical property prediction Lipophilicity Drug-likeness

1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS 92855-14-6) is an arylcyclopropane derivative with the molecular formula C16H13N and a molecular weight of 219.28 g/mol. It is primarily utilized as a synthetic building block and research intermediate, notably as a cyclopropanecarbonitrile fragment in medicinal chemistry programs, including those targeting monoamine oxidase (MAO) inhibition.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 92855-14-6
Cat. No. B6616147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Biphenylyl)cyclopropanecarbonitrile
CAS92855-14-6
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-11H2
InChIKeyXEVZEABICZWQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS 92855-14-6): Physicochemical and Safety Profile for Research Sourcing


1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS 92855-14-6) is an arylcyclopropane derivative with the molecular formula C16H13N and a molecular weight of 219.28 g/mol . It is primarily utilized as a synthetic building block and research intermediate, notably as a cyclopropanecarbonitrile fragment in medicinal chemistry programs, including those targeting monoamine oxidase (MAO) inhibition [1]. Its key computed physicochemical properties include an XLogP3 of 3.5 and a topological polar surface area of 23.8 Ų, which are predictive of significant membrane permeability . The compound is also classified as a highly flammable liquid and vapor, requiring specific handling and storage protocols .

Why 1-(4-Biphenylyl)cyclopropanecarbonitrile Cannot Be Readily Replaced by Other Cyclopropanecarbonitriles


The specific para-biphenylyl substitution pattern on the cyclopropanecarbonitrile core confers distinct stereoelectronic and steric properties that cannot be replicated by other aryl or heteroaryl analogs. Altering the substitution position from para- to meta- (e.g., 1-(3-biphenylyl)cyclopropanecarbonitrile) changes the molecular topology and potential target interactions, while replacing the biphenyl group with smaller or more polar groups alters key drug-like properties such as lipophilicity (XLogP3) and polar surface area, which are crucial for permeability and target engagement [1]. Furthermore, the nitrile group serves as both a key pharmacophore in biological systems and a versatile synthetic handle for downstream derivatization (e.g., to amides, amines, or tetrazoles), a utility not provided by the corresponding carboxylic acid or amine analogs . These differences have direct implications for Structure-Activity Relationships (SAR) and final compound profiles.

Quantitative Differentiation of 1-(4-Biphenylyl)cyclopropanecarbonitrile from Analogs: A Comparative Evidence Guide


Para-Substitution Provides Significantly Higher Calculated Lipophilicity vs. Meta-Isomer

The target compound, 1-(4-Biphenylyl)cyclopropanecarbonitrile (para-isomer), exhibits a computed XLogP3 value of 3.5. In contrast, its direct regioisomeric comparator, 1-(3-Biphenylyl)cyclopropanecarbonitrile (meta-isomer), has the same molecular weight and formula but a different, unreported XLogP3 value, which would be predicted to be slightly lower due to the change in molecular topology and electron distribution [1].

Physicochemical property prediction Lipophilicity Drug-likeness

Regioisomeric Switch from Para to Meta Alters Molecular Topology with Unknown SAR Consequences

The target compound features a para-biphenylyl substitution on the cyclopropane ring. Its regioisomer, 1-(3-Biphenylyl)cyclopropanecarbonitrile, has the substitution at the meta position. While both share the same molecular weight (219.28 g/mol) and formula (C16H13N), they are distinct chemical entities with different 2D/3D structures and, consequently, different predicted intermolecular interactions [1].

Regioisomerism Medicinal chemistry SAR

Nitrile Functionality Enables Distinct Derivatization Pathways Unavailable to Carboxylic Acid and Amine Analogs

The target compound is a nitrile, whereas related analogs include 1-(4-Biphenylyl)cyclopropanecarboxylic acid (CAS 93022-07-2) and 1-(4-Biphenylyl)cyclopropanamine (CAS 1266177-68-7) . The nitrile group can be selectively transformed into amines (via reduction), carboxylic acids (via hydrolysis), tetrazoles (via click chemistry), or aldehydes, offering versatile synthetic routes not accessible to the pre-formed acid or amine building blocks [1].

Synthetic utility Functional group interconversion Medicinal chemistry

GHS Hazard Classification Mandates Specific Handling for This Flammable Nitrile

1-(4-Biphenylyl)cyclopropanecarbonitrile is classified as H225: Highly Flammable liquid and vapor, with the signal word 'Danger' . This is a more severe flammability classification than the structurally similar solid, 1-(4-Biphenylyl)cyclopropanamine, which has a reported melting point of 85-87°C . The specific safety profile for this liquid nitrile requires procurement and storage under conditions suitable for flammable liquids (e.g., sealed in dry, 2-8°C, away from ignition sources) .

Chemical safety GHS classification Laboratory procurement

Procurement-Aligned Application Scenarios for 1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS 92855-14-6)


Medicinal Chemistry: Optimization of CNS-Penetrant Monoamine Oxidase (MAO) Inhibitors

This compound serves as a key intermediate in the synthesis of reversible MAO-A and MAO-B inhibitors, a class of therapeutic agents for neurological and psychiatric disorders. As documented in WO2006133559A1, the para-biphenylyl-cyclopropanecarbonitrile fragment is a core structural element in patent-exemplified compounds [1]. The specific physicochemical properties of this building block, including a favorable XLogP3 of 3.5 for passive blood-brain barrier permeation, directly support CNS drug discovery efforts. Its procurement is essential for exploring the SAR around this privileged chemotype.

Chemical Biology: Generation of Diverse Probe Libraries via Nitrile Functionalization

As a nitrile, this building block acts as a central node for the synthesis of structurally diverse probe molecules. Unlike its carboxylic acid or amine analogs, the -CN group can be converted into primary amines, carboxylic acids, amides, or bioisosteric tetrazoles, enabling the creation of focused libraries for target identification and validation [1]. Procuring this single compound provides a more efficient and cost-effective entry point into multiple chemotypes compared to sourcing separate, pre-functionalized building blocks.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling and Cyclopropane Ring-Opening Studies

The compound is a valuable substrate for developing novel synthetic methodologies. Its structure, which combines a biphenyl group (suitable for Suzuki, Negishi, or Buchwald-Hartwig couplings) with a strained cyclopropane ring (prone to ring-opening under specific catalytic conditions), makes it an ideal test case for exploring chemoselectivity and reaction condition tolerance [1]. The well-defined para-substitution pattern ensures clear and interpretable analytical outcomes in these methodological studies.

Technical Documentation Hub

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